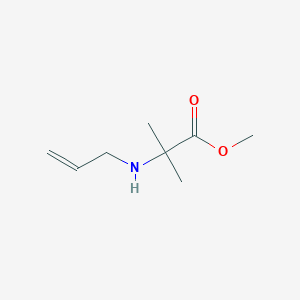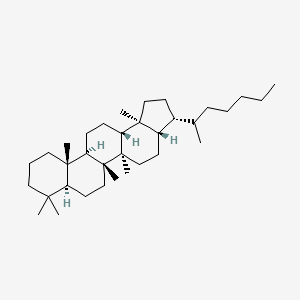
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. These compounds are known for their complex structures and are often found in geological samples, such as sedimentary rocks and petroleum. The unique structure of this compound makes it a subject of interest in various scientific fields, including organic chemistry, geology, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE typically involves the cyclization of squalene or its derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For instance, the use of sulfuric acid or hydrochloric acid can promote the formation of the hopane skeleton from squalene.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be isolated from natural sources such as crude oil or sedimentary rocks through extraction and purification processes. Techniques such as column chromatography and mass spectrometry are often employed to isolate and identify the compound from complex mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, oxidation of this compound can yield hopanone derivatives, while reduction can produce hopanol derivatives.
Aplicaciones Científicas De Investigación
17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE has several scientific research applications:
Chemistry: It is used as a biomarker in geochemical studies to trace the origin and transformation of organic matter in sedimentary environments.
Biology: The compound’s structure and derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: In the petroleum industry, it serves as an indicator of the maturity and biodegradation of crude oil.
Mecanismo De Acción
The mechanism of action of 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. For instance, its derivatives may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
17beta(H),21beta(H)-bishomohopanol: A similar pentacyclic triterpenoid with a hydroxyl group at the C-29 position.
Hopanoic acid: Another hopane derivative with a carboxylic acid functional group.
Hopane: The parent compound of the hopane family, lacking additional functional groups.
Uniqueness: 17beta(H),21beta(H)-22RS-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of multiple functional groups. This uniqueness makes it a valuable biomarker in geochemical studies and a potential candidate for various biological and industrial applications.
Propiedades
Fórmula molecular |
C34H60 |
|---|---|
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-heptan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24?,25-,26+,27+,28-,29-,31+,32+,33-,34-/m1/s1 |
Clave InChI |
BFOUVXJORMEENT-LYVNWEOZSA-N |
SMILES isomérico |
CCCCCC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
SMILES canónico |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



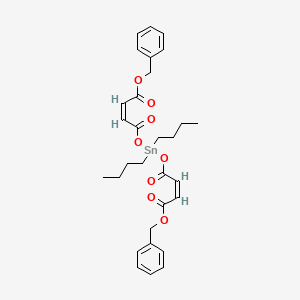

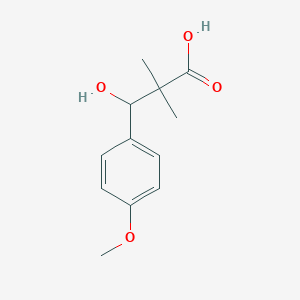
![(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13803949.png)
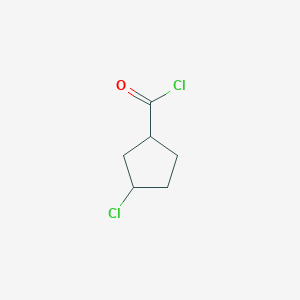
![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
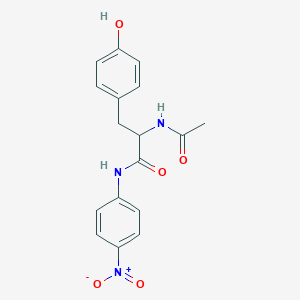
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)

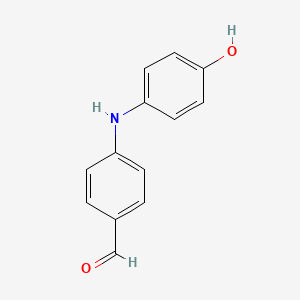
![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)

